1-Phenyl-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-Phenyl-3-(pyridin-3-ylmethyl)urea is an organic compound characterized by a phenyl group attached to a urea moiety, which is further connected to a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(pyridin-3-ylmethyl)urea can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyridin-3-ylmethylamine under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
1-Phenyl-3-(pyridin-3-ylmethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to antiproliferative effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, disrupting their normal function.
Comparison with Similar Compounds
1-Phenyl-3-(pyridin-3-ylmethyl)urea can be compared with other urea derivatives such as:
1-Phenyl-3-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridinyl group at a different position, affecting its reactivity and binding properties.
1-Phenyl-3-(4-fluorophenyl)urea: Contains a fluorine substituent, which can enhance its stability and bioactivity.
1-Phenyl-3-(4-methylphenyl)urea: The methyl group can influence its hydrophobicity and interaction with biological targets.
These comparisons highlight the unique properties of this compound, such as its specific binding affinities and reactivity patterns, which make it a valuable compound in various research fields.
Properties
CAS No. |
53101-95-4 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-phenyl-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H13N3O/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17) |
InChI Key |
DAQORUWIEXJXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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